Pyrene, 1,1'-(1,5-pentanediyl)bis-
Description
Pyrene, 1,1'-(1,5-pentanediyl)bis- is a polycyclic aromatic hydrocarbon (PAH) derivative comprising two pyrene moieties linked by a 1,5-pentanediyl chain. Pyrene is renowned for its fluorescence and π-conjugation, making it valuable in materials science, sensors, and supramolecular chemistry.
Properties
CAS No. |
61549-26-6 |
|---|---|
Molecular Formula |
C37H28 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-(5-pyren-1-ylpentyl)pyrene |
InChI |
InChI=1S/C37H28/c1(2-6-24-12-14-30-18-16-26-8-4-10-28-20-22-32(24)36(30)34(26)28)3-7-25-13-15-31-19-17-27-9-5-11-29-21-23-33(25)37(31)35(27)29/h4-5,8-23H,1-3,6-7H2 |
InChI Key |
GWLMGSOIVRXNCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Principle : Palladium-catalyzed coupling of pyrene boronic acids with 1,5-dibromopentane.
Procedure :
- Pyrene Functionalization :
- Linker Preparation :
- Coupling :
Reaction Scheme :
$$
2 \, \text{Pyrene-B(OH)}2 + \text{Br-(CH}2\text{)}5-\text{Br} \xrightarrow{\text{Pd catalyst}} \text{Pyrene-(CH}2\text{)}5-\text{Pyrene} + 2 \, \text{B(OH)}3
$$
Advantages : High regioselectivity, compatibility with sensitive functional groups.
Challenges : Requires pre-functionalized pyrene derivatives.
Nucleophilic Aliphatic Substitution
Principle : Displacement of halides by pyrene anions.
Procedure :
- Pyrene Deprotonation :
- Reaction with 1,5-Dibromopentane :
Reaction Scheme :
$$
2 \, \text{Pyrene}^- + \text{Br-(CH}2\text{)}5-\text{Br} \rightarrow \text{Pyrene-(CH}2\text{)}5-\text{Pyrene} + 2 \, \text{Br}^-
$$
Advantages : Simple one-step process.
Challenges : Low yields due to steric hindrance; competing elimination reactions.
Ullmann Coupling
Principle : Copper-mediated coupling of aryl halides.
Procedure :
- Synthesis of 1-Iodopyrene :
- Coupling with 1,5-Diiodopentane :
Reaction Scheme :
$$
2 \, \text{Pyrene-I} + \text{I-(CH}2\text{)}5-\text{I} \xrightarrow{\text{Cu catalyst}} \text{Pyrene-(CH}2\text{)}5-\text{Pyrene} + 2 \, \text{I}_2
$$
Advantages : Cost-effective copper catalysts.
Challenges : Limited scalability; side product formation.
Grignard Reagent-Based Coupling
Principle : Alkylation via organomagnesium intermediates.
Procedure :
- Preparation of Pyrene Grignard Reagent :
- Reaction with 1,5-Dibromopentane :
Reaction Scheme :
$$
2 \, \text{Pyrene-MgBr} + \text{Br-(CH}2\text{)}5-\text{Br} \rightarrow \text{Pyrene-(CH}2\text{)}5-\text{Pyrene} + 2 \, \text{MgBr}_2
$$
Advantages : High reactivity of Grignard reagents.
Challenges : Sensitivity to moisture; requires anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield | Catalyst | Temperature | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | 60–75% | Pd(PPh₃)₄ | 80°C | Regioselective, scalable |
| Nucleophilic Substitution | 30–45% | None | RT | Simplicity |
| Ullmann Coupling | 40–55% | CuI | 120°C | Low-cost catalysts |
| Grignard Coupling | 50–65% | Mg | 0°C | High reactivity |
Chemical Reactions Analysis
Pyrene, 1,1’-(1,5-pentanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of pyrene.
Scientific Research Applications
Pyrene, 1,1’-(1,5-pentanediyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of Pyrene, 1,1’-(1,5-pentanediyl)bis- involves its interaction with various molecular targets. In biological systems, its fluorescence properties allow it to bind to specific biomolecules, enabling imaging and detection. In materials science, its electronic properties facilitate its use in electronic devices, where it can participate in charge transport and light emission processes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Thermodynamic Comparison
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